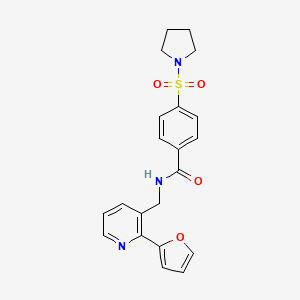
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is an organic compound notable for its complex structure and potential biological activity. With the molecular formula C21H21N3O4S and a molecular weight of approximately 411.48 g/mol, this compound features a furan ring, a pyridine moiety, and a sulfonyl group attached to a benzamide structure. It has emerged as a candidate for pharmacological research, particularly in the context of neuropharmacology and opioid receptor modulation.
Opioid Receptor Interaction
One of the key biological activities of this compound is its role as a κ-opioid receptor (KOR) antagonist . Research indicates that this compound exhibits high affinity for KORs while maintaining selectivity over μ-opioid receptors and negligible affinity for δ-opioid receptors. This selectivity is significant for potential therapeutic applications, particularly in treating mood disorders and substance use disorders, as it can modulate stress-related behaviors without the adverse effects typically associated with μ-opioid receptor activation.
The mechanism by which this compound exerts its effects involves blocking KOR activity. This action can lead to alterations in neurotransmitter release and modulation of pain pathways, making it a valuable tool in understanding the complexities of opioid receptor interactions and their implications in various psychological and physiological conditions.
Structure Activity Relationship (SAR)
The structure of this compound allows for diverse interactions with biological targets. The presence of the furan and pyridine rings contributes to its binding affinity and selectivity. Comparative studies with structurally similar compounds have highlighted unique properties that distinguish this compound in terms of receptor targeting capabilities.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(pyrrolidin-1-ylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide | Contains thiophene instead of furan | Potential KOR antagonist |
| N-(quinolin-6-yl)furan-2-carboxamide | Quinoline ring structure | Investigated for antiprotozoal activity |
| Substituted furo[3,2-b]pyridines | Related furan-pyridine structures | 5-HT1F receptor agonists with migraine treatment potential |
Pharmacological Studies
In pharmacological evaluations, this compound has been tested in various animal models to assess its efficacy as a KOR antagonist. Studies have demonstrated its ability to modulate behaviors associated with stress and anxiety, suggesting potential applications in treating anxiety disorders.
Neuropharmacology Research
Research focusing on neuropharmacology has explored the interactions of this compound with other neurotransmitter systems. Preliminary findings indicate that it may influence serotonin pathways, which could further elucidate its role in mood regulation and provide insights into developing new therapeutic agents targeting multiple receptor systems.
特性
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c25-21(23-15-17-5-3-11-22-20(17)19-6-4-14-28-19)16-7-9-18(10-8-16)29(26,27)24-12-1-2-13-24/h3-11,14H,1-2,12-13,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUHJRNTQNFXPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














